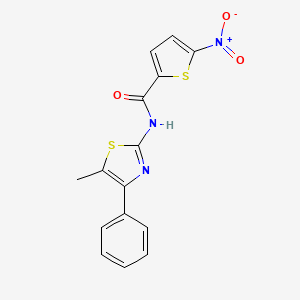

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide

CAS No.: 324759-10-6

Cat. No.: VC5532848

Molecular Formula: C15H11N3O3S2

Molecular Weight: 345.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 324759-10-6 |

|---|---|

| Molecular Formula | C15H11N3O3S2 |

| Molecular Weight | 345.39 |

| IUPAC Name | N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide |

| Standard InChI | InChI=1S/C15H11N3O3S2/c1-9-13(10-5-3-2-4-6-10)16-15(22-9)17-14(19)11-7-8-12(23-11)18(20)21/h2-8H,1H3,(H,16,17,19) |

| Standard InChI Key | ROWPVUGDDLIIOA-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₂N₃O₃S₂) consists of two interconnected heterocycles:

-

A thiophene ring substituted at the 2-position with a carboxamide group (-CONH-) and at the 5-position with a nitro group (-NO₂).

-

A thiazole ring substituted at the 4-position with a phenyl group and at the 5-position with a methyl group.

Key Physicochemical Properties

The nitro group enhances electrophilic reactivity, while the carboxamide and thiazole moieties contribute to hydrogen-bonding interactions, influencing bioavailability and target binding .

Synthetic Pathways and Optimization

Synthesis of 5-Nitrothiophene-2-carboxylic Acid

The precursor methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS 56921-01-8) is synthesized via nitration of methyl 5-methylthiophene-2-carboxylate using fuming nitric acid in concentrated sulfuric acid at 0–5°C, yielding 44–67% . Key steps include:

-

Nitration:

Critical parameters: Temperature control (<5°C) prevents over-nitration .

-

Ester Hydrolysis:

The methyl ester is hydrolyzed to 5-nitrothiophene-2-carboxylic acid using refluxing methanol with sulfuric acid (62–96% yield) .

Formation of the Carboxamide Linkage

The carboxylic acid is converted to the corresponding carboxamide via activation (e.g., using thionyl chloride to form the acyl chloride) and subsequent coupling with 5-methyl-4-phenylthiazol-2-amine:

Reaction Conditions:

-

Solvent: Dichloromethane or THF

-

Base: Triethylamine (to scavenge HCl)

-

Temperature: 0°C to room temperature

Purification and Characterization

Purification is typically achieved via silica gel chromatography (eluent: ethyl acetate/hexane). Characterization data include:

-

¹H NMR: Signals for aromatic protons (δ 7.2–8.2 ppm), methyl groups (δ 2.1–3.0 ppm), and carboxamide NH (δ 10–12 ppm) .

-

MS (ESI+): m/z 359.1 [M+H]⁺.

Biological Activity and Mechanistic Insights

While no direct studies on N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide exist, structurally related compounds exhibit:

-

Antimicrobial Activity: Nitrothiophenes disrupt bacterial cell wall synthesis .

-

Kinase Inhibition: Thiazole-carboxamides target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .

-

Anticancer Potential: Nitro groups induce oxidative stress in cancer cells .

Hypothesized Mechanism: The nitro group may act as a prodrug, undergoing enzymatic reduction to generate reactive nitrogen species (RNS), while the thiazole moiety modulates target specificity.

| Parameter | Recommendation |

|---|---|

| Storage | -20°C under inert atmosphere (N₂/Ar) |

| Toxicity | Likely irritant (eyes/skin); handle with PPE |

| Stability | Sensitive to light and humidity; store in amber vials |

Research Gaps and Future Directions

-

Target Validation: Identification of protein targets via proteomics or docking studies.

-

SAR Studies: Modifying the phenyl or nitro groups to enhance potency.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume